molecular formula C9H16O2Sn B14760847 Triethyl[(prop-2-ynoyl)oxy]stannane CAS No. 1520-84-9

Triethyl[(prop-2-ynoyl)oxy]stannane

Katalognummer: B14760847
CAS-Nummer: 1520-84-9
Molekulargewicht: 274.93 g/mol
InChI-Schlüssel: DLOKDHOEWWOICL-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Triethyl[(prop-2-ynoyl)oxy]stannane is an organotin compound with the molecular formula C9H18OSn. This compound is characterized by the presence of a tin atom bonded to a prop-2-ynoyl group and three ethyl groups. Organotin compounds are widely studied due to their diverse applications in organic synthesis, catalysis, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Triethyl[(prop-2-ynoyl)oxy]stannane can be synthesized through the reaction of triethyltin chloride with prop-2-yn-1-ol in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the tin compound. The general reaction scheme is as follows:

(C2H5)3SnCl+HCCCH2OH(C2H5)3SnOCH2CCH+HCl\text{(C}_2\text{H}_5)_3\text{SnCl} + \text{HC}\equiv\text{CCH}_2\text{OH} \rightarrow \text{(C}_2\text{H}_5)_3\text{SnOCH}_2\text{C}\equiv\text{CH} + \text{HCl} (C2​H5​)3​SnCl+HC≡CCH2​OH→(C2​H5​)3​SnOCH2​C≡CH+HCl

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Triethyl[(prop-2-ynoyl)oxy]stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The ethyl groups can be substituted with other organic groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Tin oxides and other organotin oxides.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Various substituted organotin compounds.

Wissenschaftliche Forschungsanwendungen

Triethyl[(prop-2-ynoyl)oxy]stannane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a catalyst in pharmaceutical synthesis.

    Industry: Used in the production of polymers and as a stabilizer in plastics.

Wirkmechanismus

The mechanism of action of triethyl[(prop-2-ynoyl)oxy]stannane involves its interaction with various molecular targets. The tin atom can form bonds with carbon, oxygen, and other elements, facilitating various chemical transformations. The compound can act as a catalyst in organic reactions, promoting the formation of new bonds and the rearrangement of molecular structures.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Triethyl[(prop-2-ynoyl)oxy]silane: Similar structure but with silicon instead of tin.

    Tributyl[(prop-2-ynoyl)oxy]stannane: Similar structure but with butyl groups instead of ethyl groups.

    Triethyl[(prop-2-ynoyl)oxy]germane: Similar structure but with germanium instead of tin.

Uniqueness

Triethyl[(prop-2-ynoyl)oxy]stannane is unique due to the presence of the tin atom, which imparts distinct chemical properties and reactivity. The compound’s ability to form strong bonds with carbon and oxygen makes it valuable in various chemical reactions and industrial applications.

Eigenschaften

CAS-Nummer

1520-84-9

Molekularformel

C9H16O2Sn

Molekulargewicht

274.93 g/mol

IUPAC-Name

triethylstannyl prop-2-ynoate

InChI

InChI=1S/C3H2O2.3C2H5.Sn/c1-2-3(4)5;3*1-2;/h1H,(H,4,5);3*1H2,2H3;/q;;;;+1/p-1

InChI-Schlüssel

DLOKDHOEWWOICL-UHFFFAOYSA-M

Kanonische SMILES

CC[Sn](CC)(CC)OC(=O)C#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.